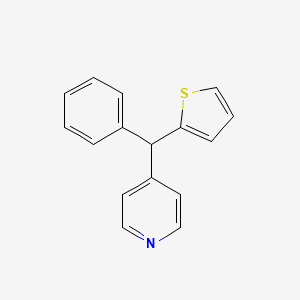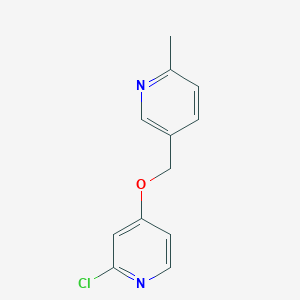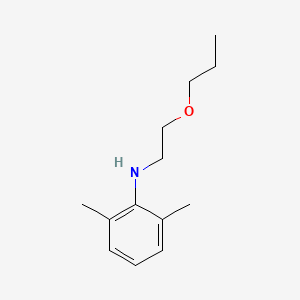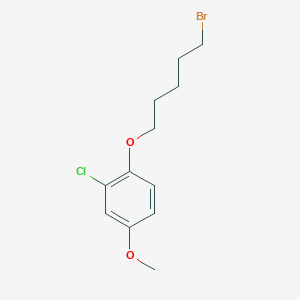
4-(phenyl-2-thienylmethyl)Pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(phenyl-2-thienylmethyl)Pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenyl-thienylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenyl-2-thienylmethyl)Pyridine can be achieved through several methods. One common approach involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, forming 1,4-dihydropyridines, which are then oxidized to yield pyridine derivatives . Another method involves the use of Grignard reagents, where the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF yields substituted pyridines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings due to their efficiency and scalability .
化学反応の分析
Types of Reactions
4-(phenyl-2-thienylmethyl)Pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as manganese dioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium or nickel catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the phenyl or thienyl rings, enhancing their chemical and biological properties .
科学的研究の応用
4-(phenyl-2-thienylmethyl)Pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4-(phenyl-2-thienylmethyl)Pyridine involves its interaction with specific molecular targets and pathways. For example, in its anticancer applications, the compound may inhibit the activity of certain kinases, leading to the disruption of cancer cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
類似化合物との比較
4-(phenyl-2-thienylmethyl)Pyridine can be compared with other similar compounds, such as:
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds also exhibit antiproliferative activity against cancer cell lines.
Pyridine derivatives: Such as those with antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other pyridine derivatives.
特性
分子式 |
C16H13NS |
|---|---|
分子量 |
251.3 g/mol |
IUPAC名 |
4-[phenyl(thiophen-2-yl)methyl]pyridine |
InChI |
InChI=1S/C16H13NS/c1-2-5-13(6-3-1)16(15-7-4-12-18-15)14-8-10-17-11-9-14/h1-12,16H |
InChIキー |
CEJJXEINFZHWSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=NC=C2)C3=CC=CS3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-(2-aminothiazolo[5,4-b]pyridin-5-yl)benzoate](/img/structure/B8344982.png)









![(2S)-2-[5-[6-[2-[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]-2-naphthalenyl]-1H-imidazol-2-yl]-1-Pyrrolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B8345056.png)
![6-Iodo-3-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B8345071.png)
